Geranylgeraniol

Osteoclast biology Bone resorption Bisphosphonate reversal

Geranylgeraniol (GGOH, CAS 24034-73-9) is a C20 diterpene alcohol and an endogenous intermediate of the mevalonate pathway. It serves as the direct precursor to geranylgeranyl pyrophosphate (GGPP), which is essential for protein geranylgeranylation—a post-translational modification that anchors small GTPases to cell membranes.

Molecular Formula C20H34O
Molecular Weight 290.5 g/mol
CAS No. 24034-73-9
Cat. No. B1671449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeranylgeraniol
CAS24034-73-9
Synonymsgeranylgeraniol
geranylgeraniol, (E,E,E)-isomer
geranylgeraniol, (Z,Z,Z)-isomer
tetraprenol
Molecular FormulaC20H34O
Molecular Weight290.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C
InChIInChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+
InChIKeyOJISWRZIEWCUBN-QIRCYJPOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Geranylgeraniol (CAS 24034-73-9) as a C20 Diterpene Isoprenoid in the Mevalonate Pathway for Research and Industrial Procurement


Geranylgeraniol (GGOH, CAS 24034-73-9) is a C20 diterpene alcohol and an endogenous intermediate of the mevalonate pathway . It serves as the direct precursor to geranylgeranyl pyrophosphate (GGPP), which is essential for protein geranylgeranylation—a post-translational modification that anchors small GTPases to cell membranes . Unlike shorter-chain isoprenoids such as farnesol (C15) and geraniol (C10), geranylgeraniol possesses a 20-carbon polyunsaturated chain that confers distinct biological specificity, particularly in restoring prenylation inhibited by bisphosphonates and statins [1]. Its oral bioavailability and stability profile make it a critical research tool for studying mevalonate pathway pharmacology, bone metabolism, and oncogenic signaling [2].

Why Farnesol and Geraniol Cannot Replace Geranylgeraniol (CAS 24034-73-9) in Critical Research Applications


Although farnesol (C15) and geraniol (C10) share the same isoprenoid biosynthetic pathway and are often considered interchangeable 'natural isoprenoids', their differential carbon chain length fundamentally alters their biochemical function and biological efficacy. Geranylgeraniol (C20) specifically restores protein geranylgeranylation inhibited by nitrogen-containing bisphosphonates and statins, whereas farnesol is ineffective in this context [1]. In plant systems, geranylgeraniol acts as a direct metabolic precursor for geranylgeranylation, while farnesol functions indirectly via a signaling mechanism that shifts metabolic pathway origin [2]. Furthermore, geraniol exhibits no activity in key mevalonate pathway restoration assays (IC50 >250 μM), whereas geranylgeraniol fully reverses statin-induced cytotoxicity [3]. Generic substitution based solely on isoprenoid class membership will therefore yield null or misleading experimental results in applications requiring C20-specific prenylation.

Quantitative Differential Evidence for Geranylgeraniol (CAS 24034-73-9) Against Farnesol and Geraniol Comparators


Geranylgeraniol Reverses Bisphosphonate-Inhibited Osteoclast Resorption Whereas Farnesol Does Not

In fetal bone explant models, nitrogen-containing bisphosphonate (N-BP)-inhibited osteoclastic resorption was completely reversed by the addition of geranylgeraniol, whereas farnesol failed to restore resorption activity [1]. This functional divergence demonstrates that the C20 geranylgeranyl moiety is essential for the post-translational prenylation of GTPases required for osteoclast function, a role that the C15 farnesyl group cannot substitute.

Osteoclast biology Bone resorption Bisphosphonate reversal

Geranylgeraniol Acts as Direct Metabolic Precursor for Protein Geranylgeranylation; Farnesol Functions Only Indirectly

In tobacco cells expressing a prenylatable GFP reporter, both geranylgeraniol (C20) and farnesol (C15) restored prenylation of a protein bearing a geranylgeranylation CaaX motif. However, geranylgeraniol operated directly as a metabolic precursor, whereas farnesol functioned indirectly by reprogramming the metabolic origin of prenyl groups from the plastidial MEP pathway to the cytosolic MVA pathway [1]. This mechanistic distinction has significant implications for experimental design and data interpretation.

Protein prenylation Isoprenoid biosynthesis Metabolic pathway

Geranylgeraniol and Farnesol Exhibit Comparable Antiprion Potency, Distinct from Inactive Geraniol

A structure-activity analysis of isoprenoid compounds against abnormal prion protein (PrPSc) formation in RML prion-infected N2a cells identified both farnesol and geranylgeraniol as the most potent inhibitors, with comparable efficacy [1]. Notably, geraniol (C10) was inactive in this assay [2]. While geranylgeraniol does not exhibit superior potency to farnesol in this context, its activity is equivalent, and both are distinct from shorter-chain analogs.

Prion disease Antiprion activity Structure-activity relationship

Geranylgeraniol Reverses Statin-Induced Cytotoxicity and Apoptosis in Cancer Cells

In ovarian cancer cell models, pitavastatin-induced apoptosis was completely blocked by supplementation with geranylgeraniol (10 μM), confirming that statin cytotoxicity is mediated through depletion of geranylgeranyl pyrophosphate (GGPP) [1]. In vivo, nude mice maintained on a geranylgeraniol-deficient diet showed significant tumor regression with oral pitavastatin, whereas dietary geranylgeraniol supplementation abolished the anti-tumor effect [1].

Statin pharmacology Cancer cell biology Mevalonate pathway

Self-Emulsifying Formulations Increase Geranylgeraniol Stability by 2.5-Fold Over Conventional Formulation

In an accelerated stability study, self-emulsifying pellet formulations (PSES3 and PSES4) retained 85.6% and 81.8% of geranylgeraniol content, respectively, compared to only 34.4% retention in the conventional formulation PF6 [1]. This represents a 2.4–2.5× improvement in chemical stability under identical accelerated conditions. Additionally, PSES3 and PSES4 achieved significantly higher geranylgeraniol release within the first 10 minutes of dissolution (p=0.000117) [1].

Formulation technology Drug delivery Stability

Geranylgeraniol Exhibits Tissue-Specific Differential Accumulation Compared to Geraniol and Farnesol

In assays with fat body tissue from iridoid-producing larvae, geranylgeraniol constituted 20% of total isoprenoid alcohols, compared to 60% farnesol and 20% geraniol. In contrast, gut tissue from the same larvae showed a markedly different distribution: 10% geranylgeraniol, 40% farnesol, and 50% geraniol [1]. This tissue-specific accumulation suggests differential metabolic processing or retention of these isoprenoids, which may have implications for their bioavailability and function in various experimental systems.

Metabolism Tissue distribution Insect biochemistry

Optimal Research and Industrial Application Scenarios for Geranylgeraniol (CAS 24034-73-9)


Restoration of Osteoclast Function in Bisphosphonate-Treated Bone Explants

Geranylgeraniol is the required reagent for reversing nitrogen-containing bisphosphonate (N-BP)-induced inhibition of osteoclast-mediated bone resorption. As demonstrated by van Beek et al. (1999), only geranylgeraniol—not farnesol—restores resorptive activity in fetal bone explants treated with alendronate, olpadronate, or risedronate [1]. This application is essential for bone biology researchers investigating bisphosphonate mechanisms of action, osteonecrosis of the jaw (ONJ) pathogenesis, and screening of novel anti-resorptive agents. Procurement specifications should include purity ≥95% and formulation in a biocompatible solvent for direct addition to culture media.

Statin Mechanism-of-Action Studies and Mevalonate Pathway Rescue Experiments

For any study involving statin-induced cytotoxicity, apoptosis, or growth inhibition, geranylgeraniol supplementation is the definitive method to confirm that observed effects are mediated specifically through depletion of geranylgeranyl pyrophosphate (GGPP) and subsequent inhibition of protein geranylgeranylation. As shown by de Wolf et al. (2017), 10 μM GGOH completely blocks pitavastatin-induced apoptosis in ovarian cancer cells, and dietary GGOH abolishes statin anti-tumor efficacy in vivo [2]. Researchers should procure high-purity GGOH (≥98%) and prepare fresh stock solutions in ethanol or DMSO, stored at -20°C to prevent oxidation.

In Vivo Supplementation Studies Requiring Stable Oral Bioavailability

For in vivo animal studies where consistent oral bioavailability of geranylgeraniol is required, procurement of a self-emulsifying formulation is strongly recommended over neat compound. Alves et al. (2023) demonstrated that self-emulsifying pellet formulations retain >80% geranylgeraniol content under accelerated stability conditions compared to only 34% for conventional formulations, and achieve significantly faster dissolution [3]. This is particularly critical for long-term dietary supplementation studies in rodent models of cancer, bone disease, or metabolic disorders. Specifications should include formulation type (SEDDS), encapsulation details, and documented stability data.

Protein Prenylation Research Requiring Direct C20 Substrate Incorporation

In experiments designed to trace the direct incorporation of prenyl groups into target proteins, geranylgeraniol provides the authentic C20 substrate without the confounding metabolic reprogramming effects associated with farnesol. As established by Huchelmann et al. (2016), GGOH acts as a direct metabolic precursor for geranylgeranylation, whereas farnesol functions indirectly by shifting pathway origin [4]. Researchers using prenylatable GFP reporters, studying small GTPase membrane anchoring, or investigating prenyltransferase specificity should prioritize geranylgeraniol over farnesol to ensure mechanistic clarity. Purchase of isotopically labeled geranylgeraniol (e.g., deuterated) may further enhance detection sensitivity.

Technical Documentation Hub

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27 linked technical documents
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